6-Amino-4-(5-(4-methoxyphenyl)furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
This compound (CAS: 609335-63-9) is a pyranopyrazole derivative with a molecular formula of C₁₉H₁₆N₄O₃ and a molecular weight of 348.36 g/mol . Its structure features a pyranopyrazole core fused with a furan ring substituted at the 5-position with a 4-methoxyphenyl group. Predicted physicochemical properties include a density of 1.41 g/cm³, boiling point of 633.5°C, and pKa of 11.47, suggesting moderate solubility in polar solvents .
The compound is synthesized via multicomponent one-pot reactions, typically involving condensation of substituted aldehydes (e.g., 5-(4-methoxyphenyl)furan-2-carbaldehyde), hydrazine hydrate, ethyl acetoacetate, and malononitrile under catalytic conditions . These methods emphasize efficiency, with yields often exceeding 80% under optimized conditions.
Properties
IUPAC Name |
6-amino-4-[5-(4-methoxyphenyl)furan-2-yl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-10-16-17(13(9-20)18(21)26-19(16)23-22-10)15-8-7-14(25-15)11-3-5-12(24-2)6-4-11/h3-8,17H,21H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTOYRRIZGTMHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(O3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Amino-4-(5-(4-methoxyphenyl)furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, a compound with diverse biological activities, has gained attention in medicinal chemistry. This article reviews its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound's chemical structure can be represented as follows:
- Molecular Formula : C19H16N4O3
- Molecular Weight : 356.36 g/mol
- CAS Number : 609335-63-9
Synthesis
The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient methods for constructing complex molecules. These reactions often utilize starting materials such as malononitrile, aromatic aldehydes, and various catalysts to yield high-purity products.
Anticancer Activity
Research indicates that derivatives of pyrano[2,3-c]pyrazoles exhibit significant anticancer properties. A study demonstrated that synthesized compounds showed promising activity against various cancer cell lines, suggesting their potential as anticancer agents. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Antimicrobial Activity
The compound has been tested for its antimicrobial properties against several bacterial strains. In vitro studies reported effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 8.5 mg/mL . This suggests a broad-spectrum antimicrobial potential.
Anti-inflammatory Properties
Anti-inflammatory activity has also been highlighted in recent studies. The compound was shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases .
Antioxidant Activity
Antioxidant assays indicate that this compound exhibits significant free radical scavenging activity. This property is crucial for preventing oxidative stress-related damage in cells and could have implications for age-related diseases .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Receptor Binding : The compound may bind to estrogen receptors and other targets involved in cancer progression and inflammation .
Case Studies
- Anticancer Study : In a study published by PMC, a derivative of this compound demonstrated IC50 values below 10 µM against breast cancer cell lines, indicating potent anticancer effects .
- Antimicrobial Efficacy : A comparative study showed that the compound exhibited better antimicrobial activity than standard antibiotics against specific strains of E. coli and S. aureus .
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a pyrano[2,3-c]pyrazole core, which includes a fused bicyclic system containing both pyrazole and pyran rings. The presence of functional groups such as an amino group and a carbonitrile significantly contributes to its chemical reactivity and biological activity. The synthesis typically involves multicomponent reactions, with one notable method being a one-pot synthesis using hydrazine hydrate, ethyl acetoacetate or diethyl acetylenedicarboxylate, aromatic aldehydes, and malononitrile under visible light conditions. This method allows for efficient formation with moderate to high yields .
Anti-inflammatory and Anticancer Properties
Research indicates that compounds within the pyrano[2,3-c]pyrazole class exhibit significant biological activities, particularly anti-inflammatory and anticancer properties. Specifically, derivatives of this compound have shown the ability to inhibit p38 MAP kinase pathways, which are crucial in inflammatory responses and cancer progression . The unique structural features of 6-Amino-4-(5-(4-methoxyphenyl)furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile may enhance its efficacy against specific biological targets.
Molecular Docking Studies
Interaction studies using molecular docking techniques have demonstrated that derivatives can effectively bind to various biological targets. These studies suggest that the compound may interact with ATP-binding pockets and lipid-binding sites in proteins involved in signaling pathways related to inflammation and cancer . This binding affinity highlights the potential for developing therapeutic agents targeting these pathways.
Case Study 1: Inhibition of p38 MAP Kinase
A study focused on the synthesis of similar compounds found that certain derivatives exhibited potent inhibition of p38 MAP kinase activity. This inhibition is linked to reduced inflammatory responses in cellular models, suggesting that this compound could serve as a lead compound for developing new anti-inflammatory drugs .
Case Study 2: Antimicrobial Activity
Another investigation explored the antimicrobial properties of related pyrazole derivatives. The results indicated that compounds with similar structural motifs displayed significant antibacterial activity against various pathogens. This suggests that this compound may also possess antimicrobial properties worth further exploration .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyranopyrazole-5-carbonitrile derivatives exhibit diverse bioactivities influenced by substituents on the aryl/furan rings. Below is a systematic comparison:
Table 1: Structural Variations and Physicochemical Properties
*Calculated for C₁₇H₁₈N₄O₄.
Key Observations:
- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and cyano (-CN) substituents enhance electrophilicity, as seen in the 2-nitrophenyl derivative’s IR peak at 2192 cm⁻¹ for CN stretching .
- Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) groups (e.g., 3,4,5-trimethoxyphenyl) improve solubility and stabilize crystal packing via hydrogen bonding (N–H⋯N interactions) .
- Halogen Substitutions : Bromine and chlorine substituents (e.g., 4-bromophenyl) increase molecular weight and may enhance lipophilicity .
Structure-Activity Relationships (SAR):
- Antihypertensive Activity : The 2-nitrophenyl derivative’s activity is attributed to its ability to mimic dihydropyridine (DHP) calcium channel blockers, likely due to the nitro group’s electron-withdrawing effect enhancing receptor binding .
- Anticancer Potential: AMDPC’s 2-hydroxyphenyl group may facilitate hydrogen bonding with cellular targets, though its exact mechanism remains under investigation .
Preparation Methods
Synthetic Strategies and Reaction Design
Retrosynthetic Analysis
The target compound derives from a convergent four-component reaction (4CR) involving:
- Ethyl acetoacetate (pyrazole ring precursor)
- Hydrazine hydrate (cyclocondensation agent)
- 5-(4-Methoxyphenyl)furan-2-carbaldehyde (furan-containing aldehyde)
- Malononitrile (cyanide source for Knoevenagel adduct formation)
Key intermediates include the pyrazolone skeleton (from ethyl acetoacetate and hydrazine) and the Knoevenagel adduct (from aldehyde and malononitrile).
Stepwise Preparation Methods
Synthesis of 5-(4-Methoxyphenyl)Furan-2-Carbaldehyde
The furan-aldehyde component is synthesized via Claisen-Schmidt condensation :
- Reactants : 4-Methoxyacetophenone (1.5 g, 0.01 mol) and furfural (0.9 mL, 0.01 mol)
- Conditions : Methanol (8 mL), 40% NaOH (1 mL), 24 h stirring.
- Yield : 341 K recrystallized product (m.p. 341 K confirmed by single-crystal XRD).
Mechanistic Insight :
Base-catalyzed aldol condensation generates the α,β-unsaturated ketone, with the furan ring adopting a planar configuration (dihedral angle: 8.56° relative to benzene).
Catalytic Systems and Optimization
Mechanistic Elucidation
Reaction Pathway
- Pyrazolone Formation : Ethyl acetoacetate and hydrazine undergo cyclocondensation to yield 3-methyl-1-phenylpyrazol-5(4H)-one.
- Knoevenagel Adduct : Malononitrile attacks the aldehyde carbonyl, forming a cyanoolefin ($$ \text{C}6\text{H}4\text{OCH}3\text{-furan-CH=C(CN)}2 $$).
- Michael Addition : Pyrazolone enolate adds to the Knoevenagel adduct, initiating pyran ring closure.
- Tautomerization : Keto-enol shifts stabilize the 1,4-dihydropyrano structure.
Spectroscopic Validation :
Scale-Up and Purification
Challenges and Alternatives
Byproduct Formation
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via multicomponent reactions (MCRs) involving hydrazine hydrate, ethyl acetoacetate, aromatic aldehydes, and malononitrile. Key steps include:
- Catalyst Selection : Tetra--butyl ammonium bromide (TBAB) in water under reflux (25–30 min) achieves yields of 85–96% . Ionic liquids like [EtNH][HSO] reduce reaction times to 15–20 min with comparable yields .
- Solvent Optimization : Aqueous medium minimizes side reactions, while ethanol recrystallization ensures purity (>95% by TLC) .
- Substituent Effects : Electron-donating groups (e.g., 4-methoxyphenyl) enhance reactivity due to resonance stabilization of intermediates .
Q. Table 1: Representative Yields by Catalyst
| Catalyst | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| TBAB (10 mol%) | 30 min | 92 | |
| [EtNH][HSO] | 20 min | 95 |
Q. How are spectroscopic techniques (IR, NMR, MS) used to confirm the compound’s structure?
Methodological Answer:
- IR Spectroscopy : Confirms the presence of NH (3425–3400 cm), CN (2200 cm), and furan C-O-C (1250 cm) .
- H NMR : Key signals include:
- C NMR : Peaks at δ 160.5 ppm (C=O of furan) and δ 115–129 ppm (aromatic carbons) .
- Mass Spectrometry : ESI-MS shows [M+H] peaks, e.g., m/z 354.32 for CHFNO .
Advanced Research Questions
Q. How can synthetic protocols be optimized to resolve contradictions in reported yields or purity?
Methodological Answer: Discrepancies often arise from:
- Reagent Ratios : Excess malononitrile (1.2 eq.) improves cyclization efficiency .
- Temperature Control : Maintaining 55–60°C during MCRs prevents premature precipitation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves co-eluting byproducts not removed by recrystallization .
Case Study : Substituting TBAB with [EtNH][HSO] increased yield from 85% to 95% for 4-(4-fluorophenyl) derivatives by enhancing nucleophilicity of intermediates .
Q. What strategies validate the pharmacological mechanism of this compound as a potential antihypertensive agent?
Methodological Answer:
- In Vitro Assays : Calcium channel blockade is assessed using isolated rat aorta models, comparing % vasorelaxation to nifedipine (e.g., 75% relaxation at 10 μM) .
- In Vivo Models : Normotensive Wistar rats are used to measure systolic blood pressure reduction via tail-cuff plethysmography .
- SAR Analysis : Electron-withdrawing groups (e.g., nitro) reduce activity, while methoxy groups enhance bioavailability via improved lipophilicity (logP = 2.8) .
Q. How can computational methods predict substituent effects on bioactivity or crystallographic stability?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess intramolecular H-bonding (e.g., NH⋯O=C stabilizes dihydropyrano ring) .
- Molecular Docking : AutoDock Vina simulates binding to L-type calcium channels (PDB: 1T3S), showing hydrophobic interactions with 4-methoxyphenyl and furan moieties .
- Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation) confirms planarity of the pyranopyrazole core (torsion angle < 5°) .
Q. How are spectral data contradictions (e.g., NMR shifts) resolved for structurally similar derivatives?
Methodological Answer:
- Decoupling Experiments : Differentiate overlapping aromatic signals (e.g., 4-methoxyphenyl vs. 3-nitrophenyl) using 2D NMR (COSY, HSQC) .
- Isotopic Labeling : N-labeled NH groups clarify exchangeable proton assignments in DMSO-d .
- Crystallographic Validation : Compare experimental C NMR shifts with those calculated from X-ray structures (RMSD < 1 ppm) .
Q. What green chemistry principles apply to scaling up synthesis without compromising efficiency?
Methodological Answer:
- Solvent Replacement : Water or ethanol replaces DMF to reduce toxicity (atom economy > 85%) .
- Catalyst Recycling : Ionic liquids like [EtNH][HSO] are recovered via distillation and reused for 5 cycles with <5% yield loss .
- Waste Minimization : Microwave-assisted synthesis cuts energy use by 40% while maintaining 90% yield .
Q. Table 2: Green Metrics Comparison
| Parameter | Conventional Method | Green Method |
|---|---|---|
| Reaction Time | 60 min | 20 min |
| E-Factor | 8.2 | 2.1 |
| Solvent Toxicity | High (DMF) | Low (HO) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
